Miriplatin Miriplatin
Brand Name: Vulcanchem
CAS No.: 104276-92-8; 141977-79-9
VCID: VC5451168
InChI: InChI=1S/2C14H28O2.C6H14N2.Pt/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16;7-5-3-1-2-4-6(5)8;/h2*2-13H2,1H3,(H,15,16);5-6H,1-4,7-8H2;/t;;5-,6-;/m..1./s1
SMILES: CCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCCC(=O)O.C1CCC(C(C1)N)N.[Pt]
Molecular Formula: C34H68N2O4Pt
Molecular Weight: 764.012

Miriplatin

CAS No.: 104276-92-8; 141977-79-9

Cat. No.: VC5451168

Molecular Formula: C34H68N2O4Pt

Molecular Weight: 764.012

* For research use only. Not for human or veterinary use.

Miriplatin - 104276-92-8; 141977-79-9

Specification

CAS No. 104276-92-8; 141977-79-9
Molecular Formula C34H68N2O4Pt
Molecular Weight 764.012
IUPAC Name (1R,2R)-cyclohexane-1,2-diamine;platinum;tetradecanoic acid
Standard InChI InChI=1S/2C14H28O2.C6H14N2.Pt/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16;7-5-3-1-2-4-6(5)8;/h2*2-13H2,1H3,(H,15,16);5-6H,1-4,7-8H2;/t;;5-,6-;/m..1./s1
Standard InChI Key BGIHRZPJIYJKAZ-BLUNCNMSSA-L
SMILES CCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCCC(=O)O.C1CCC(C(C1)N)N.[Pt]

Introduction

Pharmacological Profile and Mechanism of Action

Chemical Structure and Formulation

Miriplatin (C₁₆H₃₆N₂O₄Pt) incorporates myristate groups as lipophilic side chains, enabling stable suspension in lipiodol without requiring emulsification . This property facilitates targeted intra-arterial delivery to hepatic tumors, where the lipiodol suspension acts as a drug reservoir for sustained platinum release . Unlike hydrophilic platinum analogs, Miriplatin's lipid solubility enhances tumor-selective accumulation while minimizing systemic exposure .

Mitochondrial Targeting in Pancreatic Cancer

Recent studies reveal a paradigm-shifting mechanism in pancreatic cancer treatment. When encapsulated in liposomes (LMPt), Miriplatin bypasses DNA targeting—the hallmark of conventional platinum drugs—and instead induces mitochondrial dysfunction . The liposomal formulation enhances cellular uptake through caveolin-1 (Cav-1)-mediated endocytosis, with Cav-1 expression levels dictating entry kinetics . Post-internalization, Miriplatin metabolites bind mitochondrial protease LONP1, triggering degradation of POLG and TFAM—proteins critical for mitochondrial DNA (mtDNA) replication . This cascade activates PINK1-Parkin-mediated mitophagy, effectively eradicating cancer cells through organelle-selective toxicity .

Key Mitochondrial Targets:

  • POLG: Mitochondrial DNA polymerase γ (survival hazard ratio = 2.12 in pancreatic cancer )

  • TFAM: Mitochondrial transcription factor A (HR = 2.34 )

Clinical Applications in Hepatocellular Carcinoma

Transarterial Chemoembolization (TACE) Outcomes

A propensity score-matched analysis comparing Miriplatin (n=99) and cisplatin (n=99) in HCC patients demonstrated comparable survival outcomes despite baseline renal function disparities :

ParameterMiriplatin GroupCisplatin Groupp-value
Median Survival (days)1,4901,8300.4022
1-Year Survival Rate78.8%82.6%NS
Renal Impairment Rate12.1%18.3%0.0025

The study highlighted Miriplatin's nephroprotective profile, with significantly fewer patients requiring pre-procedural hydration (18.2% vs. 38.4%, p<0.01) . This advantage persists even in patients with baseline creatinine clearance <60 mL/min .

Combination Therapy Efficacy

When combined with low-dose epirubicin, Miriplatin demonstrated enhanced tumor response rates in unresectable HCC :

Response MetricMiriplatin + Epirubicin (n=48)Miriplatin Monotherapy (n=51)
Complete Response58.3%43.1%
Objective Response72.9%60.8%
Median PFS (months)8.76.2

The combination group showed superior α-fetoprotein normalization rates (64% vs. 47%, p=0.026), suggesting synergistic anti-angiogenic effects .

Expanding Applications: Pancreatic Cancer Therapy

Overcoming Chemoresistance

In gemcitabine-resistant pancreatic cancer models, LMPt achieved 89% tumor growth inhibition compared to 42% with conventional cisplatin . The liposomal formulation's unique trafficking enables bypassing of drug efflux pumps:

Cellular ParameterLMPtCisplatin
Intracellular Pt Accumulation4.7-fold ↑Baseline
Mitophagy Induction82% cells12% cells
IC₅₀ (72h)2.1 μM8.9 μM

This efficacy persists across Kras-mutant and TP53-null subtypes, overcoming common resistance mechanisms in pancreatic adenocarcinoma .

Adverse EventMiriplatin (n=147)Cisplatin (n=120)p-value
Grade ≥3 Neutropenia8.2%22.5%0.003
Nephrotoxicity5.4%18.3%0.001
Embolization Pain12.9%9.2%NS

Notably, post-embolization syndrome incidence was comparable between groups, with fever (18.4% vs. 15.7%) and nausea (14.3% vs. 16.8%) showing no significant differences .

Emerging Research Directions

Immunomodulatory Effects

Preliminary data suggest Miriplatin may enhance PD-L1 expression in HCC microenvironments (1.8-fold increase vs. cisplatin, p=0.042), potentially synergizing with immune checkpoint inhibitors . Ongoing trials are evaluating Miriplatin combined with nivolumab in advanced HCC.

Nanotechnology Advancements

Second-generation LMPt formulations incorporating gadolinium chelates enable real-time MRI monitoring of drug distribution, achieving 92% spatial correlation between signal intensity and platinum concentration in preclinical models .

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